molecular formula C9H18ClNO B1442811 N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 1333782-52-7

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

Cat. No.: B1442811
CAS No.: 1333782-52-7
M. Wt: 191.7 g/mol
InChI Key: DXJPFTSZPLRLDP-UHFFFAOYSA-N
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Description

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by its bicyclic structure, which includes an oxabicycloheptane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-oxabicyclo[3.2.0]heptan-7-amine: A similar compound with a slightly different substitution pattern.

    rel-(1R,5S,7R)-2-oxabicycloheptan-7-amine: Another bicyclic amine with different stereochemistry.

    2-oxa-spiro[3.3]heptan-6-one: A related compound with a spirocyclic structure.

Uniqueness

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to its specific trimethyl substitution and the presence of the oxabicycloheptane ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJPFTSZPLRLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1OCC2)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Reactant of Route 2
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Reactant of Route 3
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Reactant of Route 4
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Reactant of Route 5
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Reactant of Route 6
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride

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